![molecular formula C7H2F3NaO2 B1324551 Sodium 2,4,5-trifluorobenzoate CAS No. 522651-48-5](/img/structure/B1324551.png)
Sodium 2,4,5-trifluorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of 2,4,5-trifluorobenzoic acid, from which Sodium 2,4,5-trifluorobenzoate is derived, involves several steps. It is synthesized from tetrachlorophthalic anhydride via hydrolysis, fluorination, and decarboxylation .Molecular Structure Analysis
The molecular formula of Sodium 2,4,5-trifluorobenzoate is C7H2F3NaO2 . Its average mass is 198.075 Da and its monoisotopic mass is 197.990463 Da .Scientific Research Applications
Proteomics Research
Sodium 2,4,5-trifluorobenzoate is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research applications . It aids in the modification and labeling of proteins, which is crucial for understanding protein interactions, function, and structure.
Organic Synthesis
As an important intermediate in organic synthesis, Sodium 2,4,5-trifluorobenzoate is involved in the construction of complex organic molecules. Its trifluorobenzoate group can act as a leaving group or be involved in substitution reactions, which are fundamental steps in synthesizing pharmaceuticals and agrochemicals .
Surface Active Agent
In the field of materials science, Sodium 2,4,5-trifluorobenzoate serves as a surface-active agent. It can modify the surface properties of liquids, making it valuable in creating emulsions, foams, and dispersions, which are essential in formulations of coatings, paints, and inks .
Preservative
Due to its antimicrobial properties, Sodium 2,4,5-trifluorobenzoate is used as a preservative. It prevents the growth of bacteria and fungi in various products, extending their shelf life. This application is particularly relevant in the cosmetic and food industries .
Medicinal Chemistry
In medicinal chemistry, Sodium 2,4,5-trifluorobenzoate is explored for its potential pharmacokinetic properties. Its structural features may influence the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates .
Safety and Handling Research
Research into the safety and handling of chemicals often includes Sodium 2,4,5-trifluorobenzoate. Studies focus on understanding its impact on human health and the environment, leading to the development of safety guidelines for its use in laboratories and industry .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Sodium 2,4,5-Trifluorobenzoate is a chemical compound often used in organic synthesis as an important intermediate . The primary targets of this compound are the organic molecules that it interacts with during synthesis reactions .
Mode of Action
The compound’s mode of action is primarily through its role as a reactant in organic synthesis . It interacts with other molecules, facilitating the formation of new bonds and the creation of new compounds .
Biochemical Pathways
The specific biochemical pathways affected by Sodium 2,4,5-Trifluorobenzoate would depend on the particular synthesis reaction it is involved in . As an intermediate, it can participate in a variety of reactions, each with its own unique pathway and downstream effects .
Pharmacokinetics
As a chemical used in synthesis, its bioavailability would be less relevant than its reactivity and stability .
Result of Action
The result of Sodium 2,4,5-Trifluorobenzoate’s action is the formation of new organic compounds during synthesis . The specific molecular and cellular effects would depend on the compounds being synthesized .
properties
IUPAC Name |
sodium;2,4,5-trifluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2.Na/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNAYAZQVIYLKO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635720 | |
Record name | Sodium 2,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,4,5-trifluorobenzoate | |
CAS RN |
522651-48-5 | |
Record name | Benzoic acid, 2,4,5-trifluoro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522651485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4,5-trifluoro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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